Lipophilicity Advantage vs. Unsubstituted Boc-phenylglycine
The ortho-methyl substituent on the phenyl ring of the target compound increases computed lipophilicity relative to the unsubstituted Boc-phenylglycine. PubChem-computed XLogP3 values (XLogP3 3.0 algorithm) provide a directly comparable quantitative metric [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (CID 17750949) |
| Comparator Or Baseline | Boc-phenylglycine (unsubstituted): XLogP3 = 2.2 (CID 11010409, L-enantiomer) |
| Quantified Difference | ΔXLogP3 = +0.4 log units (approximately 2.5-fold higher octanol partitioning for the ortho-methyl derivative) |
| Conditions | PubChem XLogP3 3.0 computed values; identical algorithm applied to both compounds |
Why This Matters
A 0.4 log unit increase in XLogP3 predicts measurably different reversed-phase HPLC retention times and organic-solvent partitioning behavior, which directly impacts purification strategy selection and compound handling in both research and scale-up settings.
- [1] PubChem Compound Summary CID 17750949, Tert-butoxycarbonylamino-O-tolyl-acetic acid, Computed Properties: XLogP3-AA = 2.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17750949 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary CID 11010409, (2S)-2-(((tert-butoxy)carbonyl)amino)-2-phenylacetic acid, Computed Properties: XLogP3-AA = 2.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11010409 (accessed 2026-04-24). View Source
